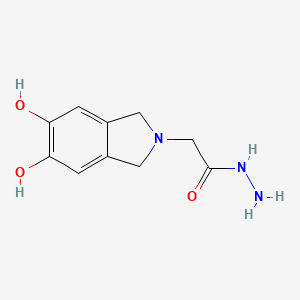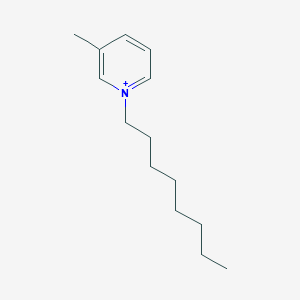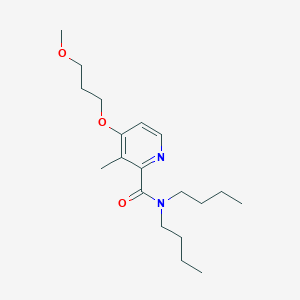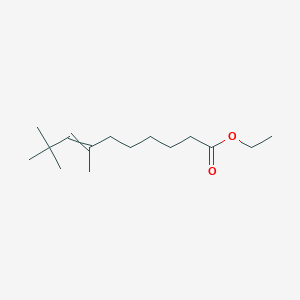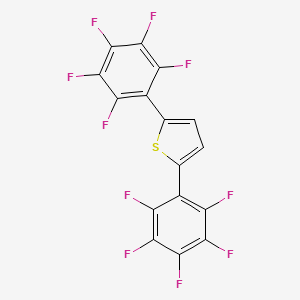
2,5-Bis(pentafluorophenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(pentafluorophenyl)thiophene is a fluorinated thiophene derivative characterized by the presence of two pentafluorophenyl groups attached to the 2 and 5 positions of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentafluorophenyl)thiophene typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is performed between 2,5-dibromothiophene and pentafluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, to ensure cost-effectiveness and high yield. Additionally, purification methods like recrystallization or chromatography would be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,5-Bis(pentafluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include substituted thiophenes with various functional groups.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
科学的研究の応用
2,5-Bis(pentafluorophenyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural and electronic properties.
作用機序
The mechanism of action of 2,5-Bis(pentafluorophenyl)thiophene is primarily related to its electronic properties. The presence of pentafluorophenyl groups significantly alters the electron density distribution within the thiophene ring, enhancing its ability to participate in various chemical reactions. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and halogen bonding, making it a versatile building block in molecular design .
類似化合物との比較
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
2,5-Difluorothiophene: Contains fluorine atoms directly attached to the thiophene ring.
2,5-Bis(phenyl)thiophene: Similar structure but with phenyl groups instead of pentafluorophenyl groups.
Uniqueness
2,5-Bis(pentafluorophenyl)thiophene is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties and reactivity compared to other fluorinated thiophenes. The electron-withdrawing nature of the pentafluorophenyl groups enhances the compound’s stability and reactivity, making it suitable for various advanced applications in materials science and pharmaceuticals .
特性
CAS番号 |
863913-52-4 |
|---|---|
分子式 |
C16H2F10S |
分子量 |
416.2 g/mol |
IUPAC名 |
2,5-bis(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C16H2F10S/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4(27-3)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H |
InChIキー |
HWRLYJOBFQCNPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


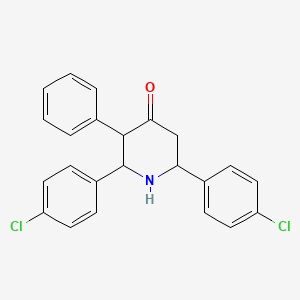
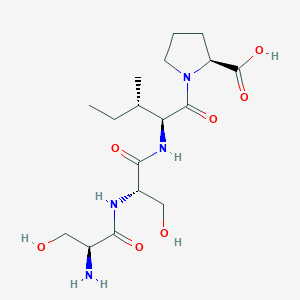
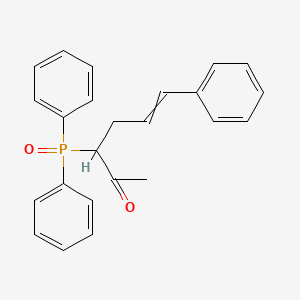
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
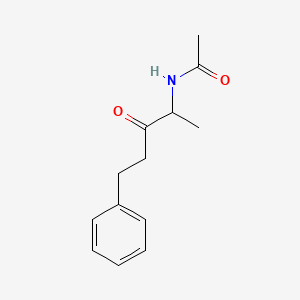
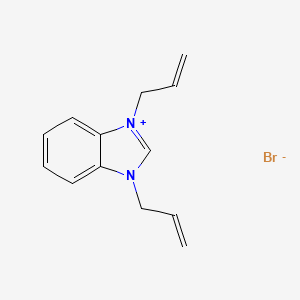
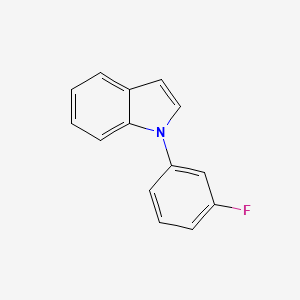
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
